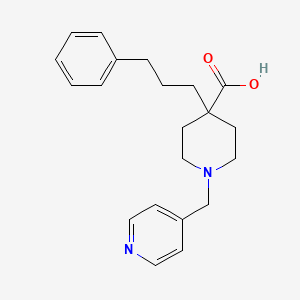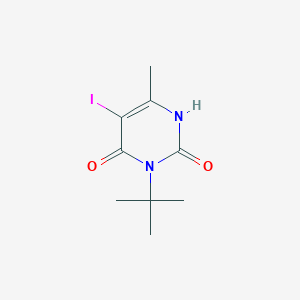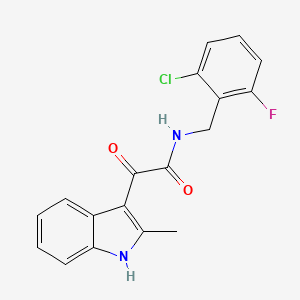
4-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid, also known as PAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
4-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid's mechanism of action is primarily mediated through its interaction with the sigma-1 receptor. It has been shown to modulate the receptor's activity, leading to the regulation of various cellular processes, including calcium signaling, protein synthesis, and cell survival. This compound has also been shown to have an allosteric effect on the NMDA receptor, leading to the regulation of glutamate neurotransmission.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects have been extensively studied in vitro and in vivo. It has been shown to have neuroprotective, neuroregenerative, and anti-inflammatory effects in various animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been shown to have anti-cancer effects, leading to the induction of apoptosis and inhibition of tumor growth.
实验室实验的优点和局限性
4-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, which makes it an excellent tool compound for studying the receptor's role in various cellular processes. It is also relatively stable and easy to synthesize, making it a cost-effective compound for research. However, this compound's limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.
未来方向
Several future directions have been proposed for 4-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid research, including the development of more potent and selective sigma-1 receptor ligands, the investigation of this compound's potential applications in other fields, such as oncology and immunology, and the exploration of this compound's potential as a therapeutic agent for neurodegenerative diseases. Additionally, the development of novel synthetic methods for this compound and its derivatives may further enhance its potential applications in research and drug discovery.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound's potential as a therapeutic agent for neurodegenerative diseases and its potential applications in other fields make it a promising compound for further research.
合成方法
4-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid can be synthesized using a multistep process that involves the reaction of pyridine-4-carboxaldehyde with 4-(3-phenylpropyl)piperidine, followed by the addition of a carboxylic acid group. The final product is obtained through purification and isolation steps. Several methods have been developed for the synthesis of this compound, including the use of microwave irradiation and enzymatic catalysis.
科学研究应用
4-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. This compound has been used as a tool compound to study the sigma-1 receptor's role in neuroprotection, neurodegeneration, and neuropsychiatric disorders.
属性
IUPAC Name |
4-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-20(25)21(10-4-7-18-5-2-1-3-6-18)11-15-23(16-12-21)17-19-8-13-22-14-9-19/h1-3,5-6,8-9,13-14H,4,7,10-12,15-17H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVCZNIZHATNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCCC2=CC=CC=C2)C(=O)O)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5341691.png)
![4-[(4-chlorophenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B5341703.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5341718.png)
![3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5341726.png)
![2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5341731.png)

![4-[((2R,5S)-5-{[4-(trifluoromethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5341734.png)
![4-(cyclopropylmethyl)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5341739.png)
![N-(3,4-dimethylphenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5341742.png)

![ethyl 3-[7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5341758.png)
![2-(3-morpholinyl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide hydrochloride](/img/structure/B5341759.png)
![1-{1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indol-3-yl}-1-butanone](/img/structure/B5341775.png)